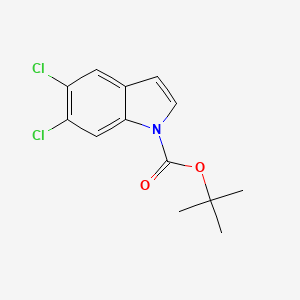

1-Boc-5,6-Dichloro-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

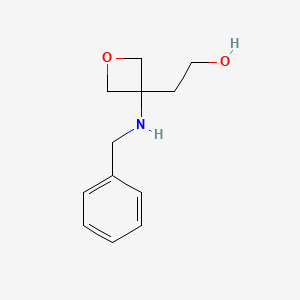

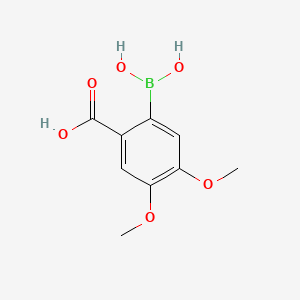

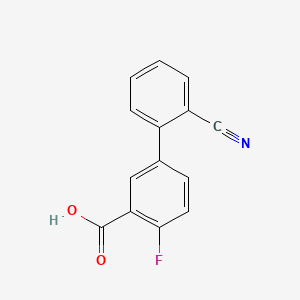

1-Boc-5,6-Dichloro-1H-indole is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are important types of molecules and natural products .

Synthesis Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The synthesis of indole derivatives as prevalent moieties present in selected alkaloids has been highlighted .

Molecular Structure Analysis

The molecular formula of 1-Boc-5,6-Dichloro-1H-indole is C13H13Cl2NO2 . The InChI code is 1S/2C13H14BCl2NO4/c21-13(2,3)21-12(18)17-10-6-9(16)8(15)4-7(10)5-11(17)14(19)20/h24-6,19-20H,1-3H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-5,6-Dichloro-1H-indole include a molecular weight of 286.15400 . The compound appears as white to cream to pale brown or pink crystals or powder .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Indole derivatives, including those similar to 1-Boc-5,6-Dichloro-1H-indole, are crucial in synthetic chemistry for constructing complex molecular architectures. For instance, the synthesis of fluoromethyl and difluoromethyl indoles involves the deprotection of N-1 BOC-protected precursors, showcasing the reactivity and stability of these unprotected indole derivatives compared to their trifluoromethyl counterparts (Woolridge & Rokita, 1989). Additionally, the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate for HIV NNRTI candidates, illustrates the importance of regioselective modifications and the avoidance of hazardous species in indole chemistry (Mayes et al., 2010).

Material Science and Catalysis

Indole derivatives also find applications in material science and catalysis. A study on the synthesis of 5,7-Dichloro-2-octyl-1H-indole through Sonogashira coupling reactions demonstrates the efficiency and selectivity under mild conditions, highlighting the potential of indole compounds in developing new materials and catalysts (Ming, 2011).

Mecanismo De Acción

Target of Action

1-Boc-5,6-Dichloro-1H-indole is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indole derivatives, in general, interact with their targets, leading to changes at the molecular and cellular levels . These changes can result in the inhibition or activation of certain biological processes, contributing to their therapeutic effects .

Biochemical Pathways

Indole derivatives are known to influence various biochemical pathways, depending on their specific targets . The downstream effects of these interactions can lead to alterations in cellular functions, contributing to their biological activity .

Result of Action

Indole derivatives are known to exert various biological effects, including anti-cancer and anti-microbial activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of indole derivatives .

Propiedades

IUPAC Name |

tert-butyl 5,6-dichloroindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2NO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(14)10(15)7-11(8)16/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHMXWQXWDGZRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=CC(=C(C=C21)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672113 |

Source

|

| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1209183-93-6 |

Source

|

| Record name | tert-Butyl 5,6-dichloro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-bromo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B578530.png)

![spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine];hydrochloride](/img/structure/B578548.png)